![molecular formula C20H20ClN5O2 B2779962 N-(4-氯苄基)-4-(吡唑并[1,5-a]吡啶-3-羰基)哌嗪-1-羧酰胺 CAS No. 1396809-91-8](/img/structure/B2779962.png)

N-(4-氯苄基)-4-(吡唑并[1,5-a]吡啶-3-羰基)哌嗪-1-羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

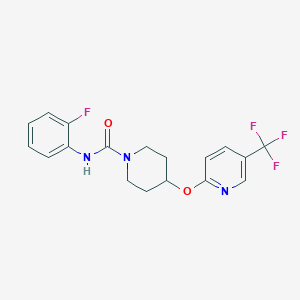

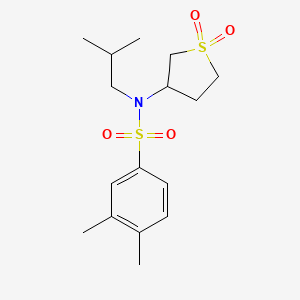

This compound is a complex organic molecule that contains several functional groups and rings. It includes a chlorobenzyl group, a pyrazolo[1,5-a]pyridine ring, and a piperazine ring .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific literature or patents detailing the synthesis, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazolo[1,5-a]pyridine is a fused ring system that contains nitrogen atoms . The piperazine ring is a six-membered ring with two nitrogen atoms . The chlorobenzyl group contains a benzene ring with a chlorine atom attached .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the chlorine atom on the benzyl group might be susceptible to nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, solubility, and stability would be influenced by the functional groups and overall molecular structure .科学研究应用

Anti-Tubercular Agents

One of the primary applications of pyrazine derivatives is in the development of anti-tubercular agents . These compounds are designed to combat tuberculosis (TB) by targeting the Mycobacterium tuberculosis bacterium. The analogs of pyrazine and pyrazinamide, which is a well-known front-line prodrug used in TB therapy, have shown promising results in increasing anti-TB activity .

Antioxidant Properties

Pyrazoline derivatives, which share a similar core structure with the compound , have been studied for their antioxidant properties . These compounds can neutralize free radicals and reactive oxygen species (ROS), which are linked to cellular damage and various diseases .

Cancer Research

In cancer research, triazole and pyrazole compounds have been explored for their potential as cancer prevention agents . They work by reducing or eliminating free radicals, thereby protecting cells against oxidative injury, which is a known contributor to cancer development .

Anti-Allergic Activities

The structural similarity of the compound to other piperazine derivatives suggests potential applications in the development of anti-allergic medications . These compounds can be synthesized to target specific allergic responses in the body .

Anti-Inflammatory and Analgesic Activities

Indole derivatives, which are structurally related to the compound , have shown anti-inflammatory and analgesic activities . These properties make them suitable candidates for the development of new pain relief medications .

Neuroprotective Effects

Compounds with a piperazine core have been investigated for their neuroprotective effects . They may play a role in protecting nerve cells from damage or degeneration, which is crucial in diseases like Alzheimer’s and Parkinson’s .

Antimicrobial Activity

Pyrazine derivatives have also been reported to possess antimicrobial activity . This makes them valuable in the search for new antibiotics that can combat resistant strains of bacteria .

Aquaculture Applications

Finally, the biological activities of pyrazoline derivatives have been studied in the context of aquaculture . These compounds can affect the growth and development of aquatic organisms, such as rainbow trout, and may be used to manage health and disease in aquaculture settings .

属性

IUPAC Name |

N-[(4-chlorophenyl)methyl]-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN5O2/c21-16-6-4-15(5-7-16)13-22-20(28)25-11-9-24(10-12-25)19(27)17-14-23-26-8-2-1-3-18(17)26/h1-8,14H,9-13H2,(H,22,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEBNMPDHWVDKDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)C2=C3C=CC=CN3N=C2)C(=O)NCC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorobenzyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2779879.png)

![3-(Benzenesulfonyl)-6-ethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline](/img/structure/B2779883.png)

![6-(4-{[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2779886.png)

![4-chlorobenzyl {5-[(4-methylbenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl sulfide](/img/structure/B2779890.png)

![1-(2-bromo-5-methoxybenzyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2779891.png)

![1-[1-(3-Fluorophenyl)sulfonylpyrrolidin-3-yl]-4-(methoxymethyl)triazole](/img/structure/B2779893.png)

![(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(pyridin-2-yl)methanone](/img/structure/B2779895.png)

![N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2779896.png)

![2-[3-(Aminomethyl)benzenesulfonyl]ethan-1-OL](/img/structure/B2779901.png)